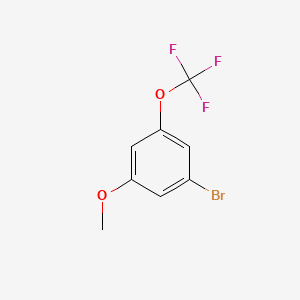

3-Bromo-5-(trifluoromethoxy)anisole

Description

Properties

IUPAC Name |

1-bromo-3-methoxy-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZXJTCWTLEHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716671 | |

| Record name | 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-28-1 | |

| Record name | 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

3-Bromo-4-(trifluoromethoxy)anisole (CAS 1049730-91-7)

- Molecular formula : C₈H₆BrF₃O₂

- Molecular weight : 271.03

- Key differences : The -OCF₃ group is at the 4-position instead of the 5-position. This alters electronic effects, making the bromine more reactive toward nucleophilic substitution due to proximity to the electron-withdrawing group .

2,6-Difluoro-4-iodoanisole (CAS 886762-68-1)

Derivatives with Functional Group Variations

3-Bromo-5-(trifluoromethoxy)benzonitrile (CAS 914635-52-2)

- Molecular formula: C₈H₃BrF₃NO

- Molecular weight : 266.017

- Key differences : The nitrile (-CN) group enhances polarity, increasing solubility in polar solvents like DMF or acetonitrile. This derivative is used in cyclization reactions to form heterocycles .

3-Bromo-5-(trifluoromethoxy)aniline (CAS 914636-35-4)

- Molecular formula: C₇H₅BrF₃NO

- Molecular weight : 256.022

- Key differences : The -NH₂ group participates in hydrogen bonding, improving solubility in aqueous bases. It serves as a precursor for sulfonamide drugs .

3-Bromo-5-(trifluoromethoxy)benzyl Alcohol (CAS 1031929-10-8)

Physicochemical and Reactivity Comparison

*Data inferred from analogs.

Preparation Methods

Reaction Conditions and Catalysts

The bromination proceeds at temperatures between 0–100°C , with optimal yields achieved at 20–40°C . Oleum containing 15–30% free SO₃ is preferred to balance reactivity and safety. A trace amount of iodine (0.2–0.5 wt% relative to nitrobenzene ) is added to enhance regioselectivity, favoring para-bromination. The oleum-to-nitrobenzene weight ratio ranges from 1.5:1 to 10:1 , ensuring sufficient solubility of intermediates.

Mechanistic Considerations

Bromine reacts with nitrobenzene in oleum via electrophilic aromatic substitution. The electron-withdrawing nitro group directs bromine to the meta position, but the presence of iodine modulates this selectivity, promoting para-bromination. Aerobic conditions are critical to suppress radical pathways that form undesired byproducts like 3,3′-dibromoazoxybenzene.

Workup and Purification

Post-reaction, the mixture is quenched in water at 70–80°C , and the crude BNB is isolated via phase separation. Fractional distillation under reduced pressure (<20 mm Hg ) yields BNB with 98–99% purity (GC analysis).

Methoxydenitration of 3-Bromonitrobenzene

The conversion of BNB to 3-bromoanisole (MBA) involves methoxydenitration, replacing the nitro group with a methoxy moiety. This step employs a phase-transfer catalyst (PTC) and alkali metal methoxide.

Alkali Methoxide and PTC Systems

Sodium or potassium methoxide (1–1.5 mol per mol BNB ) serves as the nucleophile, while tetrabutylammonium bromide (20–30 wt% relative to BNB ) facilitates interfacial reactivity. The reaction is conducted in solvents like toluene or dichloroethane at 50–55°C , achieving >90% conversion within 2 hours.

Table 1: Optimization of Methoxydenitration Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Methoxide (mol/mol BNB) | 1.2–1.5 | Maximizes substitution |

| PTC Concentration | 20–30 wt% | Enhances reaction rate |

| Temperature | 50–55°C | Balances kinetics and stability |

| Solvent | Toluene | Improves phase separation |

Byproduct Formation and Mitigation

Reductive byproducts (e.g., 3-bromoaniline) account for ~6% of products and are minimized by avoiding excess methoxide and maintaining strict temperature control. Post-reaction, the mixture is washed with dilute HCl to remove residual catalysts, followed by distillation to isolate MBA (95% purity ).

Introduction of Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via Ullmann-type coupling or direct electrophilic substitution. While patents and focus on methoxylation, analogous strategies for trifluoromethoxylation involve:

Copper-Mediated Trifluoromethoxylation

Aryl boronic acids or iodides react with trifluoromethyl hypofluorite (CF₃OF) in the presence of Cu(I) catalysts. This method, though less documented for 3-bromo substrates, offers regioselectivity under mild conditions.

Direct Electrophilic Substitution

Electrophilic trifluoromethoxylation reagents (e.g., Triflate-OCF₃) can displace bromide or nitro groups on activated aromatics. However, this approach requires harsh conditions (100–150°C ) and specialized reagents.

Alternative Synthetic Routes

Multi-Step Synthesis from 4-Bromo-2-trifluorotoluidine

A Chinese patent (CN101168510A) outlines a pathway involving acetylation, nitration, and deamination. While designed for 3-bromo-5-trifluoromethylaniline, adapting this route could involve:

Challenges in Trifluoromethoxylation

Purification and Characterization

Crude this compound is purified via fractional distillation in the presence of NaOH or KOH to neutralize acidic impurities. Analytical characterization relies on:

-

GC-MS : Retention time and molecular ion peak at m/z 271.033.

-

¹H NMR : Distinct singlet for methoxy protons (~δ 3.9 ppm) and aromatic splitting patterns.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective bromine recycling and PTC recovery. Continuous flow systems reduce reaction times and improve safety by minimizing exposure to oleum .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to avoid over-bromination or side reactions with the methoxy group.

Advanced Question: How can computational methods (e.g., DFT) predict the electronic effects of the trifluoromethoxy group in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electron-Withdrawing Nature : The trifluoromethoxy group reduces electron density at the aromatic ring, directing electrophilic substitution to specific positions .

- Conformational Effects : Unlike methoxy, the trifluoromethoxy group adopts an orthogonal orientation to the ring plane due to steric and electronic repulsion, altering reactivity .

Q. Application :

- Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in cross-coupling reactions.

Basic Question: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/trifluoromethoxy signals (δ 3.8–4.0 ppm for OCH₃; δ −57 to −60 ppm for ¹⁹F NMR) .

- LCMS : Confirm molecular ion peaks (e.g., m/z 256.02 [M+H]⁺) and isotopic patterns for bromine .

- IR Spectroscopy : Detect C–Br (500–600 cm⁻¹) and C–O–CF₃ (1100–1200 cm⁻¹) stretches.

Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Leaving Group Potential : Bromine’s moderate electronegativity enables efficient oxidative addition with Pd(0) catalysts.

- Ortho/Meta Effects : The trifluoromethoxy group at position 5 electronically deactivates the ring but sterically facilitates coupling at the bromine site .

- Optimization : Use Pd(PPh₃)₄ with Cs₂CO₃ in toluene/ethanol mixtures at 80–90°C for 12–16 hours .

Data Contradiction Note :

If yields vary between reports, adjust ligand (Xantphos vs. SPhos) or base (K₂CO₃ vs. Cs₂CO₃) to stabilize intermediates .

Basic Question: What are the safety and handling protocols for this compound?

Methodological Answer:

- Hazards : Irritant (H315, H319); handle in a fume hood with nitrile gloves and goggles.

- Storage : Seal in amber vials under inert gas (N₂/Ar) at room temperature .

- Disposal : Follow EPA guidelines for halogenated waste (UN2810) .

Advanced Question: How to resolve contradictory data in optimizing reaction yields for derivatives?

Methodological Answer:

Systematic Screening : Vary solvents (THF vs. DMF), temperatures (RT vs. 60°C), and catalysts (Pd₂(dba)₃ vs. Pd(OAc)₂).

Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation .

DoE (Design of Experiments) : Apply factorial design to identify critical parameters (e.g., [Pd], ligand ratio).

Case Study :

In , methyl esterification of 3-Bromo-5-(trifluoromethoxy)benzoic acid with TMS diazomethane achieved 82% yield after optimizing THF/MeOH ratios .

Basic Question: What are the key applications in medicinal chemistry?

Methodological Answer:

- Intermediate for Inhibitors : Used to synthesize sulfonamide derivatives targeting WD-repeat proteins (e.g., antitumor agents) .

- Fluorinated Probes : The trifluoromethoxy group enhances metabolic stability and membrane permeability in PET tracers .

Advanced Question: How to analyze steric vs. electronic effects in regioselective functionalization?

Methodological Answer:

- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize substituent bulk near reactive sites.

- Hammett Parameters : Quantify electronic effects (σₚ for CF₃O− = +0.35 vs. OCH₃ = −0.27) to predict substituent-directed reactivity .

- Competition Experiments : Compare reaction rates of this compound vs. non-fluorinated analogs under identical conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.